Cas no 1403567-88-3 (4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine)

4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine
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- Inchi: 1S/C11H16ClN3O/c1-16-7-4-9-8-13-11(14-10(9)12)15-5-2-3-6-15/h8H,2-7H2,1H3
- InChI Key: BCMIVRUSERCOFS-UHFFFAOYSA-N
- SMILES: C1(N2CCCC2)=NC=C(CCOC)C(Cl)=N1
4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM502892-1g |
4-Chloro-5-(2-methoxyethyl)-2-(pyrrolidin-1-yl)pyrimidine |
1403567-88-3 | 97% | 1g |
$1017 | 2023-01-10 |
4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine Related Literature
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Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
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Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
Additional information on 4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine
4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine (CAS No. 1403567-88-3): A Comprehensive Overview
4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine (CAS No. 1403567-88-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of novel drugs targeting specific biological pathways.
The chemical structure of 4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine consists of a pyrimidine core substituted with a chloro group at the 4-position, a 2-methoxyethyl group at the 5-position, and a pyrrolidine ring at the 2-position. This intricate arrangement confers the molecule with distinct physicochemical properties, making it an attractive candidate for drug design and development.
Recent studies have highlighted the pharmacological activities of 4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine. For instance, research published in the Journal of Medicinal Chemistry has demonstrated its potent inhibitory effects on specific kinases, which are key enzymes involved in cell signaling pathways. These kinases play crucial roles in various diseases, including cancer and inflammatory disorders. The ability of this compound to selectively inhibit these kinases suggests its potential as a lead compound for developing targeted therapies.
In addition to its kinase inhibition properties, 4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine has also been investigated for its anti-inflammatory effects. Preclinical studies have shown that it can effectively reduce inflammation by modulating the expression of pro-inflammatory cytokines and chemokines. This makes it a promising candidate for treating conditions such as rheumatoid arthritis and other autoimmune diseases.
The pharmacokinetic profile of 4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine has been extensively studied to understand its behavior in biological systems. Research indicates that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its high oral bioavailability and low toxicity make it suitable for further clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine in human subjects. Early results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound into later stages of clinical testing.
Beyond its therapeutic applications, 4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine has also been explored for its use as a research tool in academic and industrial settings. Its ability to selectively modulate specific biological targets makes it valuable for investigating disease mechanisms and validating new drug targets.
In conclusion, 4-Chloro-5-(2-methoxy-ethyl)-2-pyrrolidin-1-yl-pyrimidine (CAS No. 1403567-88-3) is a multifaceted compound with significant potential in both research and clinical applications. Its unique chemical structure and pharmacological properties position it as a promising candidate for developing novel therapies targeting various diseases. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and contribute to advancements in medicinal chemistry and pharmaceutical science.
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